molecular formula C18H23N3O2 B6624370 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one

1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one

Cat. No.: B6624370
M. Wt: 313.4 g/mol
InChI Key: WJCIJPUCBGFHJZ-IRXDYDNUSA-N
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Description

1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one is an intricate organic compound known for its multifaceted applications in scientific research. Its molecular structure combines diverse functional groups, making it a compound of significant interest in various fields, including chemistry, biology, medicine, and industry. With the hydroxymethyl, pyrrolidine, and pyrazole components, this molecule offers a rich platform for exploring a wide range of chemical and biochemical interactions.

Properties

IUPAC Name

1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-10-15(9-19-20)17-12-21(11-16(17)13-22)18(23)8-7-14-5-3-2-4-6-14/h2-6,9-10,16-17,22H,7-8,11-13H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCIJPUCBGFHJZ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one involves several strategic steps. Typically, the synthesis begins with the formation of the pyrrolidine ring followed by the introduction of the pyrazole moiety. One common approach includes the following steps:

  • Formation of the Pyrrolidine Ring: : Starting with a suitable precursor, cyclization is achieved through a series of reactions to form the pyrrolidine structure.

  • Introduction of the Pyrazole Ring: : The pyrazole ring is synthesized separately and then introduced into the compound through condensation reactions.

  • Hydroxymethyl Group Addition: : Hydroxymethylation involves adding the hydroxymethyl group to the desired position on the pyrrolidine ring.

  • Final Assembly: : The phenylpropan-1-one moiety is incorporated through condensation or coupling reactions to complete the molecule.

Industrial Production Methods:

In an industrial setting, scaling up the synthesis involves optimizing reaction conditions for higher yields and purity. This often includes:

  • Optimized Catalysis: : Utilizing efficient catalysts to enhance reaction rates and selectivity.

  • Process Intensification: : Employing continuous flow reactors or other advanced techniques to improve scalability and safety.

  • Purification Steps: : Employing crystallization, distillation, and chromatographic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one can undergo various reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form a formyl or carboxyl group under specific conditions.

  • Reduction: : Reduction of the carbonyl group can lead to the corresponding alcohol.

  • Substitution: : Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.

  • Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions:

  • Oxidation Agents: : Chromium-based reagents, PCC (Pyridinium chlorochromate), or other mild oxidants.

  • Reduction Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution Reagents: : Grignard reagents, organolithium compounds.

  • Hydrolysis Conditions: : Acidic or basic aqueous solutions at controlled temperatures.

Major Products Formed:

  • Oxidation: : Formation of aldehydes, ketones, or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Introduction of various substituents to the carbonyl carbon.

  • Hydrolysis: : Formation of smaller fragments or functional group modifications.

Scientific Research Applications

This compound has extensive applications in various scientific fields:

  • Chemistry: : It serves as a versatile intermediate for the synthesis of complex molecules and polymers.

  • Biology: : It is used to study biochemical pathways and interactions at the molecular level.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and pyrazole ring play crucial roles in binding to these targets, affecting their activity. The phenylpropan-1-one moiety further enhances binding affinity and specificity. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-phenylpropan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(4-(hydroxymethyl)pyrrolidin-3-yl)-3-phenylpropan-1-one: : Lacks the pyrazole ring, leading to different reactivity and applications.

  • 1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-(4-methylphenyl)propan-1-one: : Contains a methyl group on the phenyl ring, altering its chemical properties.

Overall, the distinct arrangement of functional groups in this compound provides it with unique characteristics and a wide range of applications in scientific research and industry.

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